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Cat. No.: B170472

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a class of heterocyclic organic compounds that
have garnered significant interest in the fields of coordination chemistry, materials science, and
drug development. Their rigid, planar structure and the presence of two nitrogen atoms make
them excellent chelating agents for a variety of metal ions. The functionalization of the 1,10-
phenanthroline scaffold allows for the fine-tuning of its chemical and physical properties,
leading to a wide range of applications. This guide focuses specifically on 1,10-
Phenanthroline-2-carbonitrile, a derivative featuring a nitrile group at the 2-position of the
phenanthroline ring system. The introduction of the cyano group can significantly influence the
electronic properties, reactivity, and potential biological activity of the molecule.

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and known properties of 1,10-Phenanthroline-2-carbonitrile, with a focus on data and
methodologies relevant to researchers and professionals in drug development.

Chemical Structure and Identification

1,10-Phenanthroline-2-carbonitrile is a solid, typically appearing as white to light brown
crystals, with a melting point reported to be around 241°C, indicating good thermal stability.[1]
The core structure consists of a 1,10-phenanthroline ring system with a nitrile (-C=N) group
substituted at the 2-position.
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Below is a 2D representation of the chemical structure of 1,10-Phenanthroline-2-carbonitrile:

2D Structure of 1,10-Phenanthroline-2-carbonitrile

Identifier Value

IUPAC Name 1,10-phenanthroline-2-carbonitrile

CAS Number 1082-19-5

Molecular Formula C13H7Ns

Molecular Weight 205.22 g/mol

Canonical SMILES N#CC1=NC2=C3N=CC=CC3=CC=C2C=C1

InChl Key LSMQCFPLQFCYAW-UHFFFAQYSA-N
Synthesis

The direct cyanation of the 1,10-phenanthroline ring at the 2-position is challenging due to the
high stability of the aromatic system. Therefore, synthetic strategies typically involve the
modification of the parent 1,10-phenanthroline molecule.

General Synthetic Approach

One reported method for the synthesis of 2-cyano-1,10-phenanthroline involves the reaction of
1,10-phenanthroline with trimethylsilyl cyanide (TMSCN) and trifluoromethanesulfonic
anhydride (Tf20), followed by an elimination step.[1] While a detailed experimental protocol
with specific reaction conditions and yields for this particular transformation is not readily
available in the reviewed literature, a general workflow for such a synthesis can be
conceptualized.

Cyanation Reaction
TMSCN, Tf20

Aqueous Workup
& Purification

Click to download full resolution via product page
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Conceptual workflow for the synthesis of 1,10-Phenanthroline-2-carbonitrile.

Note: This represents a generalized pathway. The actual experimental conditions, including
solvent, temperature, reaction time, and purification methods (e.g., chromatography,
recrystallization), would need to be optimized for successful synthesis.

Spectroscopic Characterization (Reference Data)

Specific experimental spectroscopic data (NMR, FTIR, Mass Spectrometry) for 1,10-
Phenanthroline-2-carbonitrile is not widely available in the public domain. Commercial
suppliers of this compound may not perform detailed analytical characterization. Therefore, the
following sections provide reference data for the parent compound, 1,10-phenanthroline, which
can serve as a basis for comparison and aid in the characterization of its 2-carbonitrile
derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (*H) and carbon-13 (*3C) NMR spectra of 1,10-phenanthroline provide characteristic
signals for its aromatic protons and carbons. The introduction of a cyano group at the 2-position
would be expected to cause significant shifts in the signals of the nearby protons and carbons

due to its electron-withdrawing nature.

Reference *H NMR Data for 1,10-Phenanthroline:

Proton Chemical Shift (6, ppm)
H-2, H-9 ~9.18
H-4, H-7 ~8.23
H-5, H-6 ~7.77
H-3, H-8 ~7.62

Note: These are typical values and can vary depending on the solvent and instrument.

Reference 3C NMR Data for 1,10-Phenanthroline:
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Carbon Chemical Shift (6, ppm)
C-10a, C-10b ~145.8
C-2,C-9 ~150.5
C-4,C-7 ~136.3
C-4a, C-6a ~129.0
C-5, C-6 ~126.6
C-3,C-8 ~123.5

Note: These are typical values and can vary depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,10-phenanthroline is characterized by absorptions corresponding to its
aromatic C-H and C=C/C=N stretching and bending vibrations. For 1,10-Phenanthroline-2-
carbonitrile, a key diagnostic peak would be the stretching vibration of the nitrile group (-C=N),
which typically appears in the region of 2260-2240 cm™1,

Reference FTIR Data for 1,10-Phenanthroline:

Wavenumber (cm~?) Assighment

3050-3000 Aromatic C-H stretching
1620-1430 Aromatic C=C and C=N stretching
900-675 Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

The mass spectrum of 1,10-Phenanthroline-2-carbonitrile would be expected to show a
molecular ion peak ([M]*) corresponding to its molecular weight.
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Parameter Expected Value
Molecular Weight 205.22

Exact Mass 205.0640
Expected [M]* Peak (m/z) ~205

Potential Applications in Research and Drug
Development

While specific biological activity data for 1,10-Phenanthroline-2-carbonitrile is limited, the
broader class of 1,10-phenanthroline derivatives has shown promise in various therapeutic

areas.

Anticancer Activity: Many 1,10-phenanthroline derivatives and their metal complexes exhibit
significant cytotoxic activity against various cancer cell lines.[2][3][4] This activity is often
attributed to their ability to intercalate into DNA, inhibit enzymes like topoisomerase, or
generate reactive oxygen species (ROS).

Enzyme Inhibition: The parent 1,10-phenanthroline is a known inhibitor of metalloenzymes.
The introduction of a cyano group could modulate this activity and potentially lead to more
specific enzyme inhibitors.

Coordination Chemistry: The nitrile group can participate in coordination to metal centers or
be chemically modified to introduce other functional groups, making 1,10-Phenanthroline-2-
carbonitrile a versatile ligand and building block for the synthesis of more complex
molecules and metal complexes with potential therapeutic or diagnostic applications.[1]

The following diagram illustrates a general workflow for the preliminary biological evaluation of
a novel phenanthroline derivative like 1,10-Phenanthroline-2-carbonitrile.
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Workflow for Biological Evaluation of Phenanthroline Derivatives.

Conclusion

1,10-Phenanthroline-2-carbonitrile is a structurally interesting derivative of the well-studied
1,10-phenanthroline ligand system. While detailed experimental data for this specific
compound is currently scarce in publicly accessible literature, its chemical structure suggests
potential for a range of applications, particularly in coordination chemistry and as a scaffold for
the development of new therapeutic agents. The presence of the nitrile group offers a handle
for further chemical modification and is expected to influence its electronic and biological
properties. Further research is needed to fully characterize this compound and explore its
potential in drug discovery and other scientific disciplines. This guide serves as a foundational
resource, compiling the available information and providing a framework for future
investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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